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Compound of Interest

Compound Name: Iridium(3+);acetate

Cat. No.: B13793390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Iridium(III) acetate serves as a versatile and efficient catalyst precursor in a variety of organic

transformations. Its applications are particularly prominent in asymmetric synthesis and C-H

functionalization, enabling the construction of complex molecular architectures with high levels

of stereocontrol and efficiency. These characteristics make it a valuable tool for medicinal

chemistry and drug development, where precise control over molecular structure is paramount.

This document provides detailed application notes and experimental protocols for key reactions

catalyzed by systems derived from Iridium(III) acetate.

Asymmetric Hydrogenation of Prochiral Ketones
Iridium-catalyzed asymmetric hydrogenation is a powerful method for the synthesis of

enantioenriched secondary alcohols, which are crucial building blocks for many pharmaceutical

agents. Iridium(III) acetate, in combination with chiral ligands, forms highly active and selective

catalysts for the reduction of prochiral ketones.

Application Notes:
Iridium(III) acetate is typically used as a precatalyst that, upon reaction with a suitable chiral

ligand and activation (often under a hydrogen atmosphere), forms the active catalytic species.

The choice of chiral ligand is critical for achieving high enantioselectivity. A variety of chiral

phosphine, phosphoramidite, and P,N-ligands have been successfully employed in these
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transformations. The acetate anion can play a role in the catalytic cycle, although it is often

displaced by other ligands or the substrate.

Quantitative Data Summary:
The following table summarizes representative data for the asymmetric hydrogenation of

various ketones using iridium catalyst systems, highlighting the high yields and

enantioselectivities achievable.

Entry

Substra
te
(Ketone
)

Chiral
Ligand

Catalyst
Loading
(mol%)

Solvent
H₂
Pressur
e (atm)

Yield
(%)

ee (%)

1
Acetophe

none

(S)-

SEGPHO

S

0.1 Methanol 50 >99 98

2
1-

Tetralone

(R)-MeO-

BIPHEP
0.5 Toluene 40 98 99

3

2-

Chloroac

etopheno

ne

(S,S)-

TsDPEN
0.2

Isopropa

nol
30 95 97

4

Ethyl 4-

chloroac

etoacetat

e

(R)-

BINAP
1.0 Ethanol 60 92 96

Experimental Protocol: Asymmetric Hydrogenation of
Acetophenone
This protocol describes a general procedure for the asymmetric hydrogenation of

acetophenone to 1-phenylethanol using an in-situ generated iridium catalyst from Iridium(III)

acetate.
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Materials:

Iridium(III) acetate

(S)-SEGPHOS (or other suitable chiral ligand)

Acetophenone

Anhydrous, degassed methanol

High-pressure autoclave equipped with a magnetic stir bar

Hydrogen gas (high purity)

Procedure:

Catalyst Pre-formation: In a glovebox, add Iridium(III) acetate (0.001 mmol) and (S)-

SEGPHOS (0.0011 mmol) to a Schlenk flask. Add anhydrous, degassed methanol (5 mL)

and stir the mixture at room temperature for 30 minutes. This solution contains the pre-

activated catalyst.

Reaction Setup: In a separate glass liner for the autoclave, dissolve acetophenone (1 mmol)

in anhydrous, degassed methanol (5 mL).

Hydrogenation: Transfer the catalyst solution to the autoclave liner containing the substrate

under an inert atmosphere. Seal the autoclave.

Reaction Execution: Purge the autoclave with hydrogen gas three times. Pressurize the

autoclave to 50 atm with hydrogen.

Stir the reaction mixture at room temperature for 12-24 hours.

Work-up: Carefully vent the autoclave. Concentrate the reaction mixture under reduced

pressure.

Purification and Analysis: Purify the crude product by flash column chromatography on silica

gel (eluent: hexane/ethyl acetate). Determine the yield of the isolated product. Analyze the

enantiomeric excess (ee) by chiral HPLC or GC.
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Enantioselective Allylic Alkylation
Iridium-catalyzed asymmetric allylic alkylation is a key C-C bond-forming reaction that allows

for the construction of chiral centers. Using Iridium(III) acetate as a precursor with chiral

ligands, these reactions can proceed with high regio- and enantioselectivity.[1]

Application Notes:
In this transformation, Iridium(III) acetate is used to generate the active iridium(I) catalyst in

situ. The reaction typically involves the substitution of an allylic leaving group (e.g., carbonate

or acetate) with a nucleophile. The acetate counterion from the precursor can influence the

reaction by acting as a base or a ligand.

Quantitative Data Summary:
The following table presents typical results for the iridium-catalyzed enantioselective allylic

alkylation of various substrates.

Entry
Allylic
Substra
te

Nucleop
hile

Chiral
Ligand

Catalyst
Loading
(mol%)

Base
Yield
(%)

ee (%)

1
Cinnamyl

acetate

Dimethyl

malonate

(S)-

BINAP
2.0 NaH 90 95

2

1,3-

Diphenyl

allyl

acetate

Nitromet

hane

Phosphor

amidite

L1

1.5 DBU 85 98

3

Cinnamyl

carbonat

e

Morpholi

ne

(R)-

Cl,MeO-

BIPHEP

2.5 K₂CO₃ 92 96

4
Allyl

acetate
Indole

(S)-tol-

BINAP
2.0 Cs₂CO₃ 88 94
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Experimental Protocol: Enantioselective Allylation of
Cinnamyl Acetate
This protocol outlines a general procedure for the reaction of cinnamyl acetate with dimethyl

malonate.

Materials:

Iridium(III) acetate

(S)-BINAP (or other suitable chiral ligand)

Cinnamyl acetate

Dimethyl malonate

Anhydrous, degassed THF

Sodium hydride (NaH), 60% dispersion in mineral oil

Schlenk flask with a magnetic stir bar

Procedure:

Catalyst Preparation: In a glovebox, add Iridium(III) acetate (0.02 mmol) and (S)-BINAP

(0.022 mmol) to a Schlenk flask. Add anhydrous, degassed THF (10 mL) and stir at room

temperature for 20 minutes.

Nucleophile Preparation: In a separate Schlenk flask, suspend NaH (1.2 mmol) in

anhydrous, degassed THF (5 mL). Cool the suspension to 0 °C and add dimethyl malonate

(1.1 mmol) dropwise. Stir the mixture at room temperature for 30 minutes.

Reaction Execution: Add cinnamyl acetate (1.0 mmol) to the catalyst solution. Then, add the

solution of the sodium salt of dimethyl malonate via cannula.

Stir the reaction mixture at room temperature for 16 hours.
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Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry

over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Purification and Analysis: Purify the residue by flash column chromatography on silica gel

(eluent: hexane/ethyl acetate) to afford the desired product. Determine the yield and analyze

the enantiomeric excess by chiral HPLC.
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Caption: Generalized catalytic cycle for Iridium-catalyzed asymmetric hydrogenation.

Experimental Workflow for a Catalyzed Reaction
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Caption: A typical experimental workflow for an Iridium-catalyzed organic reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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